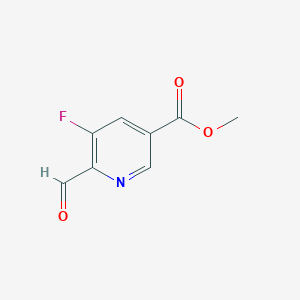

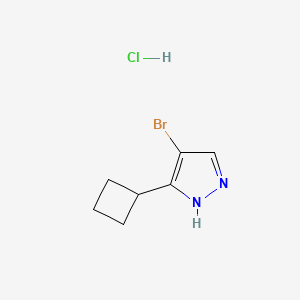

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

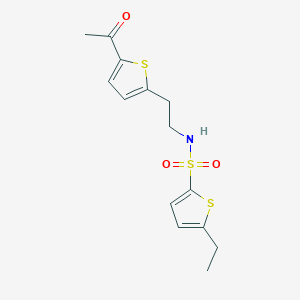

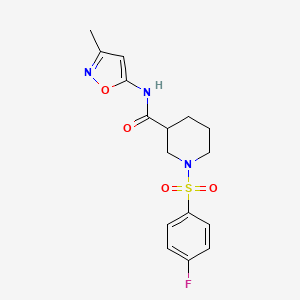

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is reported to react with titanium tetrachloride to afford binary adducts .

Synthesis Analysis

The synthesis of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride involves several steps . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles . In another method, the first isocyanate is blocked by the blocking agent and then reacted with a polyol to form polyurethanes, where isocyanates are blocked by active hydrogen in the blocking agent .Molecular Structure Analysis

The molecular structure of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride can be represented by the Inchi Code: 1S/C7H9BrN2.ClH/c8-6-4-9-10-7 (6)5-2-1-3-5;/h4-5H,1-3H2, (H,9,10);1H . The molecular weight of this compound is 237.53 .Chemical Reactions Analysis

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is involved in various chemical reactions. For example, it can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles . It can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Anticancer Activities

Research has explored the anticancer potential of pyrazole derivatives, highlighting their role as cell cycle inhibitors. For instance, a study developed new pyrazole derivatives as inhibitors of cell cycle kinases, using environmentally sustainable synthesis processes. These compounds showed modest apoptotic effects in human cancer cells, with some inducing a significant increase of cells in the G2/M phases, pointing to their promise as anticancer drugs (Nițulescu et al., 2015). Another study synthesized novel pyrazole derivatives that demonstrated cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).

Synthesis Methodologies

Several studies have focused on developing efficient synthesis methods for pyrazole derivatives. For example, palladium(II) complexes of pyrazolated thio/selenoethers were synthesized, offering a new route to PdSe and Pd4Se nanoparticles, which could catalyze Suzuki-Miyaura coupling reactions (Sharma et al., 2013). Another study reported a rapid one-pot, four-step synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles, showcasing an efficient approach to synthesizing compounds with intense blue fluorescence (Willy & Müller, 2011).

Catalysis and Chemical Properties

Research has also delved into the catalytic properties and chemical behavior of pyrazole derivatives. For example, the inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, were studied as corrosion inhibitors for iron in acidic solutions, demonstrating their potential in corrosion protection (Babić-Samardžija et al., 2005). Another study highlighted the use of a chloro group at C5 of pyrazoles for the regioselective synthesis of 4-arylated pyrazoles, contributing to the field of organic synthesis and functionalization of heterocyclic compounds (Yan et al., 2012).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

4-bromo-5-cyclobutyl-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c8-6-4-9-10-7(6)5-2-1-3-5;/h4-5H,1-3H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWZMIYHEQHCSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2864858.png)

![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)

![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)

![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)

![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)

![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)